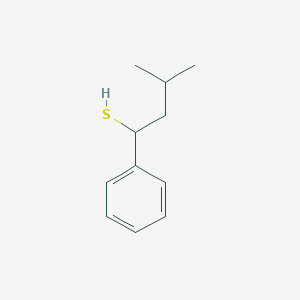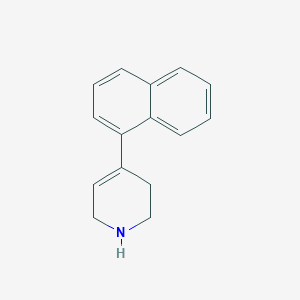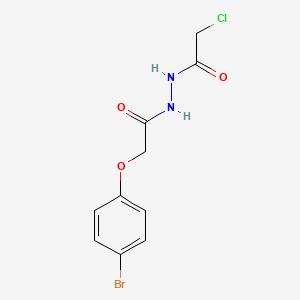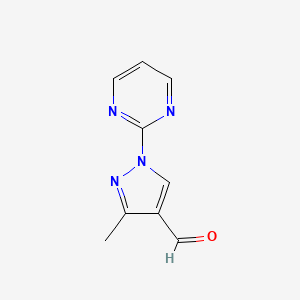
5,5,5-Trifluoro-4-hydroxypentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5,5-Trifluoro-4-hydroxypentanoic acid is an organic compound with the molecular formula C5H7F3O3 It is characterized by the presence of three fluorine atoms attached to the terminal carbon of a pentanoic acid chain, with a hydroxyl group on the fourth carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,5-Trifluoro-4-hydroxypentanoic acid can be achieved through several methods. One common approach involves the reaction of 4-hydroxy-2-pentanone with trifluoroacetic acid in the presence of a catalyst. The reaction typically requires controlled temperatures and specific reaction times to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5,5,5-Trifluoro-4-hydroxypentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium iodide in acetone can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 5,5,5-trifluoro-4-oxopentanoic acid.
Reduction: Formation of 5,5,5-trifluoro-4-hydroxypentanol.
Substitution: Formation of derivatives with different functional groups replacing the fluorine atoms.
Applications De Recherche Scientifique
5,5,5-Trifluoro-4-hydroxypentanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and metabolic pathways.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced bioavailability and metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased resistance to degradation.
Mécanisme D'action
The mechanism of action of 5,5,5-Trifluoro-4-hydroxypentanoic acid involves its interaction with molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, potentially inhibiting their activity. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-2-pentanone: Lacks the trifluoromethyl group, resulting in different chemical properties.
5,5,5-Trifluoro-2-pentenoic acid: Contains a double bond, leading to different reactivity.
5,5,5-Trifluoro-4-oxopentanoic acid: An oxidized derivative with different functional groups.
Uniqueness
5,5,5-Trifluoro-4-hydroxypentanoic acid is unique due to the combination of a trifluoromethyl group and a hydroxyl group on the same molecule. This combination imparts distinct chemical properties, such as increased acidity and reactivity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C5H7F3O3 |
|---|---|
Poids moléculaire |
172.10 g/mol |
Nom IUPAC |
5,5,5-trifluoro-4-hydroxypentanoic acid |
InChI |
InChI=1S/C5H7F3O3/c6-5(7,8)3(9)1-2-4(10)11/h3,9H,1-2H2,(H,10,11) |
Clé InChI |
ZRKUGOYMESVCEI-UHFFFAOYSA-N |
SMILES canonique |
C(CC(=O)O)C(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-tert-Butyl3a-ethyloctahydropyrrolo[3,4-d]azepine-3a,6(2H)-dicarboxylate](/img/structure/B15273350.png)

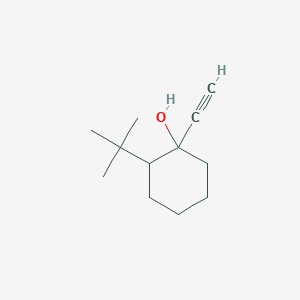
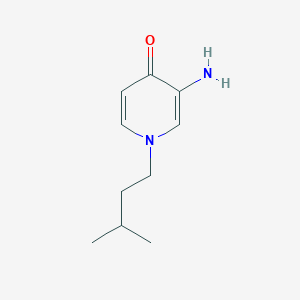
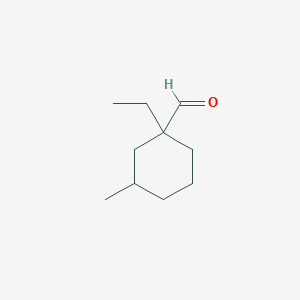
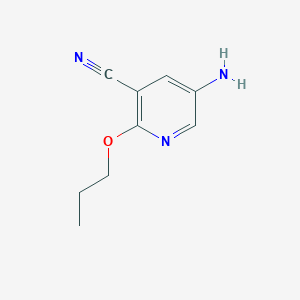

![3-[(4-Chlorophenyl)methoxy]-4-iodooxolane](/img/structure/B15273411.png)
